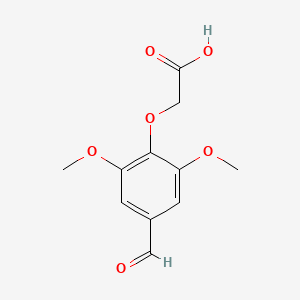

(4-Formyl-2,6-dimethoxyphenoxy)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a reaction of biomass-derived aldehyde synringaldehyde and half an equivalent of 1,4-dichlorobut-2-yne was attempted in order to obtain a bis-aldehyde with an alkyne spacer . The reaction was carried out in a basic media to effect bis O-alkylation .Aplicaciones Científicas De Investigación

Synthesis of Biomass-Derived Chemicals

(4-Formyl-2,6-dimethoxyphenoxy)acetic acid: is used in the synthesis of chemicals derived from biomass, such as syringaldehyde . This application is crucial for developing sustainable and eco-friendly chemical production methods that rely on renewable resources rather than fossil fuels.

Organic Synthesis Intermediates

The compound serves as an intermediate in organic synthesis processes. It’s particularly valuable in reactions where a formyl group or a protected hydroxyl group is needed . This versatility makes it a valuable tool for chemists working on complex organic synthesis.

Material Chemistry

In material chemistry, (4-Formyl-2,6-dimethoxyphenoxy)acetic acid can be used to modify the properties of materials at a molecular level. Its reactive groups allow for the creation of new polymers with potential applications in various industries .

Medicinal Chemistry

This compound has potential applications in medicinal chemistry, where it could be used to synthesize new drug candidates. Its structural features make it a candidate for the creation of compounds with biological activity .

Coordination Chemistry

(4-Formyl-2,6-dimethoxyphenoxy)acetic acid: can be used to prepare a broad range of coordination compounds through reactions with metallic centers. These compounds are important for catalysis and materials science .

Alkyne Chemistry

The compound is also relevant in alkyne chemistry. Alkynes are a group of organic compounds characterized by a carbon-carbon triple bond, and (4-Formyl-2,6-dimethoxyphenoxy)acetic acid can be used to introduce alkyne functionalities into other molecules, which is a key step in the synthesis of many organic compounds .

Propiedades

IUPAC Name |

2-(4-formyl-2,6-dimethoxyphenoxy)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O6/c1-15-8-3-7(5-12)4-9(16-2)11(8)17-6-10(13)14/h3-5H,6H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJAVTAELGZGLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OCC(=O)O)OC)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397449 |

Source

|

| Record name | (4-formyl-2,6-dimethoxyphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Formyl-2,6-dimethoxyphenoxy)acetic acid | |

CAS RN |

812642-73-2 |

Source

|

| Record name | (4-formyl-2,6-dimethoxyphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the molecular formula and weight of (4-Formyl-2,6-dimethoxyphenoxy)acetic acid?

A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula of (4-Formyl-2,6-dimethoxyphenoxy)acetic acid as C11H12O6 []. Using this formula and the periodic table, we can calculate the molecular weight to be 240.21 g/mol.

Q2: What interesting structural feature is observed in the carboxylic acid chain of (4-Formyl-2,6-dimethoxyphenoxy)acetic acid?

A2: The abstract mentions that the carboxylic acid chain adopts an [ap,ap] conformation due to the presence of two intramolecular O—H⋯O hydrogen bonds []. This conformation suggests a stabilized structure influenced by these internal hydrogen bonding interactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diethyl 2-[(2,4-dimethylanilino)methylene]malonate](/img/structure/B1334395.png)

![2-chloro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B1334401.png)